molecular formula C20H22N4O6S B2905744 5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide CAS No. 2202365-79-3

5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide

Cat. No.: B2905744
CAS No.: 2202365-79-3
M. Wt: 446.48
InChI Key: AXJVASGWXKSPHG-UHFFFAOYSA-N
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Description

5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide is a complex organic compound that features a combination of functional groups, including a piperazine ring, a sulfonyl group, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the furan ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-2-17(25)22-13-14-3-5-15(6-4-14)20(27)23-9-11-24(12-10-23)31(28,29)18-8-7-16(30-18)19(21)26/h2-8H,1,9-13H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVASGWXKSPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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